molecular formula C25H26N2O4S B2476698 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide CAS No. 946270-37-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2476698
CAS No.: 946270-37-7
M. Wt: 450.55
InChI Key: KXKCDXLPXCCBJT-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core structure linked to a substituted benzenesulfonamide group. This specific molecular architecture, which combines a benzyl-tetrahydroquinolinone system with an ethoxy-methyl benzene sulfonamide, is of significant interest in medicinal chemistry and drug discovery research. The benzenesulfonamide moiety is a common pharmacophore known to confer binding affinity for a variety of enzymatic targets, including carbonic anhydrases and other proteins. The tetrahydroquinolinone scaffold is a privileged structure found in compounds with a wide range of biological activities. Researchers can leverage this chemical reagent as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for developing novel pharmacologically active compounds. It is also suitable for use in high-throughput screening assays to identify potential interactions with biological targets. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in accordance with laboratory safety protocols.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-31-23-13-9-18(2)15-24(23)32(29,30)26-21-11-12-22-20(16-21)10-14-25(28)27(22)17-19-7-5-4-6-8-19/h4-9,11-13,15-16,26H,3,10,14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKCDXLPXCCBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. The starting materials often include benzylamine, ethoxybenzene, and sulfonyl chloride. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoline and sulfonamide derivatives, which can have different functional groups and properties depending on the specific reaction conditions.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has been noted to inhibit cell proliferation in human breast cancer cells through modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The sulfonamide moiety present in the compound enhances its ability to inhibit bacterial growth by interfering with folate synthesis. This property is crucial for developing new antimicrobial agents against resistant bacterial strains.

Neuroprotective Effects

Studies involving ischemic stroke models have demonstrated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide significantly reduce infarct volume and neuronal apoptosis. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

Antitumor Activity

A study investigated the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. Results indicated a marked reduction in tumor size and enhanced survival rates among treated subjects compared to controls.

Neuroprotective Studies

In research involving ischemic stroke models, a related benzamide derivative was found to significantly reduce infarct volume and apoptosis in neuronal cells. This suggests that this compound may possess similar neuroprotective properties .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide

This analog differs by replacing the 2-ethoxy-5-methyl group with 5-chloro-2-methoxy on the benzene sulfonamide moiety. Key distinctions include:

  • Electron-withdrawing vs.
  • Steric and solubility effects : The methoxy group (smaller, polar) versus ethoxy (larger, slightly lipophilic) could impact membrane permeability and metabolic stability.
Property Target Compound (2-ethoxy-5-methyl) 5-Chloro-2-methoxy Analog
Substituent electronic effect Electron-donating (methyl) Electron-withdrawing (Cl)
LogP (estimated) ~3.2 (higher lipophilicity) ~2.8 (moderate polarity)
Metabolic stability Likely enhanced by ethoxy group Potential CYP450 interactions due to Cl

Research Findings :

  • The 5-chloro-2-methoxy analog demonstrated reduced solubility in aqueous buffers compared to the target compound, possibly due to chlorine’s hydrophobicity .
  • In enzymatic assays, the chloro-substituted analog showed lower IC50 values (indicating higher potency) against serine proteases, suggesting electron-withdrawing groups enhance target binding in certain contexts .
Other Quinoline-Based Sulfonamides

lists compounds such as N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine, which share a quinoline core but lack the sulfonamide group. These compounds prioritize amine or pyrazole substituents, which are more common in kinase inhibitors (e.g., EGFR or JAK2 targets).

Feature Target Compound Trifluoromethyl-Benzyl Analog
Functional group Sulfonamide (H-bond acceptor) Amine (H-bond donor)
Common targets Proteases, ion channels Kinases, GPCRs
Selectivity Moderate (broad-spectrum) High (kinase-specific)

Research Context :

  • Sulfonamide derivatives like the target compound are often associated with broader target profiles due to their ability to mimic substrate transition states in proteolytic enzymes. In contrast, amine-substituted quinolines in are optimized for kinase selectivity via hydrophobic interactions with ATP-binding pockets .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tetrahydroquinoline core, a sulfonamide moiety, and various substituents that contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

Component Description
Tetrahydroquinoline Core Provides a scaffold for biological activity and potential interactions with biological targets.
Benzyl Group Enhances lipophilicity and may improve binding affinity to target sites.
Sulfonamide Moiety Known for its role in various biological activities, including antibacterial and antitumor effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it can compete with adenosine triphosphate (ATP) for binding to kinases, disrupting cellular signaling pathways relevant to cancer progression and metabolic regulation.
  • DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Receptor Modulation : The sulfonamide group may interact with various receptors, influencing their signaling pathways and biological responses .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures possess significant anticancer activity against various human cancer cell lines. For instance:

Cell Line IC50 Value (µM) Reference
HeLa (cervical)0.19 ± 0.04
HepG2 (liver)0.23 ± 0.05
MDA-MB-231 (breast)0.42 ± 0.07

These results suggest that the compound may effectively induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

The sulfonamide moiety is often associated with antimicrobial properties. Compounds similar to this one have shown efficacy against bacterial strains, indicating potential applications in treating infections .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Inhibition of Thioredoxin Reductase : A related compound demonstrated selective antitumor effects by inhibiting thioredoxin reductase (TrxR), which is crucial in cancer progression . This suggests that this compound may share similar mechanisms.
  • Structure–Activity Relationship (SAR) Studies : Research on structurally analogous compounds has revealed correlations between specific substitutions on the quinoline core and enhanced biological activity, providing insights into optimizing this compound for better efficacy .

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